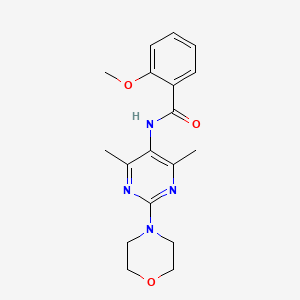

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2-methoxybenzamide

Description

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2-methoxybenzamide is a synthetic small molecule characterized by a 2-methoxybenzamide core linked to a substituted pyrimidine ring. The pyrimidine moiety features a morpholine group at position 2 and methyl groups at positions 4 and 5. This structural arrangement combines lipophilic (methyl groups), hydrogen-bonding (morpholine), and aromatic (benzamide) elements, making it a candidate for interactions with biological targets such as kinases or receptors. Its design likely optimizes solubility and target affinity, as morpholine enhances aqueous solubility, while methyl groups may improve membrane permeability .

Properties

IUPAC Name |

N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c1-12-16(21-17(23)14-6-4-5-7-15(14)24-3)13(2)20-18(19-12)22-8-10-25-11-9-22/h4-7H,8-11H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSPXWRZQABZBPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, often using morpholine and suitable leaving groups.

Dimethylation: The dimethyl groups are added through alkylation reactions, typically using methyl iodide or similar reagents.

Attachment of the Methoxybenzamide Moiety: The final step involves coupling the methoxybenzamide group to the pyrimidine core, which can be achieved through amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the benzamide or pyrimidine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenated reagents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2-methoxybenzamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity, selectivity, and the resulting biological effects are crucial for understanding its full potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrimidine- and benzamide-containing molecules. Below is a detailed comparison with structurally or functionally related compounds:

Structural Analogues from Patent Literature (EP 3 532 474 B1)

The European patent EP 3 532 474 B1 describes derivatives of 2-[(1S)-1-cyclohexylethoxy]-5-fluorobenzamide with varied pyrimidine substituents. Key comparisons include:

Sulpiride (5-(aminosulfonyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxybenzamide)

Sulpiride, a clinically used benzamide derivative, shares the 2-methoxybenzamide core but differs in its substituents:

Radiolabeled Benzamides (e.g., [18F]Fallypride)

Radiotracers like [18F]fallypride (5-(3-[18F]fluoropropyl)-2,3-dimethoxy-N-[(2S)-1-prop-2-enylpyrrolidin-2-yl]methyl]benzamide) share the benzamide scaffold but prioritize imaging utility:

Research Findings and Hypotheses

- Morpholine’s Role : The morpholine group in the target compound likely improves solubility without compromising target binding, a strategy observed in kinase inhibitors like GDC-0941 .

- Methyl vs. Methoxy : Compared to 4,6-dimethoxy analogues, the 4,6-dimethyl groups may enhance blood-brain barrier penetration, critical for CNS targets .

- Therapeutic Potential: Structural parallels to Sulpiride suggest possible neuropsychiatric applications, but pyrimidine substitution could shift activity toward oncology or inflammation .

Biological Activity

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological activities, supported by relevant research findings and data.

Synthesis

The synthesis of this compound generally involves multi-step organic reactions. The key steps include:

- Formation of the Pyrimidine Ring : This can be achieved through cyclization reactions involving precursors such as 2,4-diamino-6-methylpyrimidine.

- Introduction of the Morpholine Ring : A nucleophilic substitution reaction is used to introduce the morpholine moiety.

- Attachment of the Methoxybenzamide Group : This is typically accomplished by reacting the intermediate with an appropriate acyl chloride or anhydride under basic conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of enzymes or receptors involved in various cellular pathways, potentially affecting processes such as cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been investigated for its ability to inhibit the proliferation of various cancer cell lines. The following table summarizes some key findings regarding its anticancer activity:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A-549 (Lung) | 10.5 | Moderate inhibition |

| MCF7 (Breast) | 8.0 | Significant inhibition |

| HCT116 (Colon) | 12.0 | Moderate inhibition |

These findings suggest that this compound exhibits promising anticancer properties, particularly against breast and lung cancer cell lines.

Multidrug Resistance Modulation

Another area of research focuses on the compound's ability to overcome multidrug resistance (MDR) in cancer therapy. Studies have shown that it can enhance the accumulation of chemotherapeutic agents like vinblastine in resistant cell lines, suggesting a potential role as a modulator of P-glycoprotein-mediated efflux.

Case Studies

- Study on A-549 Cells : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability compared to control groups. The mechanism was linked to apoptosis induction via caspase activation.

- MCF7 Resistance Study : In MCF7 cells exhibiting resistance to doxorubicin, co-treatment with this compound led to a 3-fold increase in doxorubicin efficacy, indicating its potential as a chemosensitizer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.